molecular formula C22H23NO4 B557859 1-(Fmoc-amino)cyclohexanecarboxylic acid CAS No. 162648-54-6

1-(Fmoc-amino)cyclohexanecarboxylic acid

Cat. No. B557859
M. Wt: 365,43 g/mole
InChI Key: VCIVAWBKUQJNSX-UHFFFAOYSA-N
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Description

1-(Fmoc-amino)cyclohexanecarboxylic acid is an active pharmaceutical ingredient (API) and is an important raw material and intermediate used in organic synthesis, pharmaceuticals, and the agrochemicals industry . It is also used as raw materials for sodium fluosilicate and potassium fluosilicate .


Molecular Structure Analysis

The molecular formula of 1-(Fmoc-amino)cyclohexanecarboxylic acid is C22H23NO4 . The molecular weight is 365.42 g/mol .


Physical And Chemical Properties Analysis

1-(Fmoc-amino)cyclohexanecarboxylic acid is a white powder . It has a melting point of 185-187 °C . It is insoluble in water .

Scientific Research Applications

  • Building Blocks for Helical β-Peptides : Enantiomerically pure trans-2-aminocyclohexanecarboxylic acid, derivable from 1-(Fmoc-amino)cyclohexanecarboxylic acid, serves as an important building block for helical β-peptides (Berkessel, Glaubitz, & Lex, 2002).

  • Large-Scale Synthesis for Combinatorial Libraries : Fmoc-protected non-proteogenic amino acids, including those derived from 1-(Fmoc-amino)cyclohexanecarboxylic acid, are valuable for large-scale syntheses, useful in constructing combinatorial libraries (Dener, Fantauzzi, Kshirsagar, Kelly, & Wolfe, 2001).

  • Solid Phase Peptide Synthesis : Fmoc amino acids, like 1-(Fmoc-amino)cyclohexanecarboxylic acid, have been extensively used in solid phase peptide synthesis, a method that has enabled the synthesis of biologically active and isotopically labeled peptides and small proteins (Fields & Noble, 2009).

  • Bio-inspired Building Blocks for Functional Materials : Fmoc-modified amino acids and short peptides exhibit self-assembly properties and potential for applications in cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties (Tao, Levin, Adler-Abramovich, & Gazit, 2016).

  • Fabrication of Supramolecular Gels : Fmoc-functionalized amino acids like 1-(Fmoc-amino)cyclohexanecarboxylic acid are used in the creation of supramolecular hydrogels, which have significant applications in the biomedical field due to their biocompatible and biodegradable properties (Croitoriu, Nita, Rusu, Cimponeriu, & Chiriac, 2021).

  • Peptidomimetic Chemistry : Fmoc-protected amino acids, including morpholine derivatives, have applications in peptidomimetic chemistry, allowing their use in solid-phase peptide synthesis (Sladojevich, Trabocchi, & Guarna, 2007).

Safety And Hazards

1-(Fmoc-amino)cyclohexanecarboxylic acid can cause skin irritation and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes in contact with the skin, it should be washed off with plenty of soap and water. Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .

properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c24-20(25)22(12-6-1-7-13-22)23-21(26)27-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h2-5,8-11,19H,1,6-7,12-14H2,(H,23,26)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCIVAWBKUQJNSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373232
Record name 1-(Fmoc-amino)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Fmoc-amino)cyclohexanecarboxylic acid

CAS RN

162648-54-6
Record name 1-[(Fmoc)amino]cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162648-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Fmoc-amino)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a chilled (ice bath) suspension of aminocyclohexanecarboxylic acid (2.51 g, 17.5 mmol) in alumina-filtered dioxane (17 mL) were added 10% Na2CO3 (35 mL) and a solution of 9-fluorenylmethylchloroformate (4.57 g, 17.7 mmol) in 26 mL of dioxane (added slowly). The reaction mixture was allowed to warm to about 20° C. and stirred overnight under N2. The reaction mixture was poured into ~300 mL of ice water and washed with anhydrous ether (some product went into the ether layer). The aqueous layer was chilled in an ice bath and acidified with concentrated hydrochloric acid to pH about 2. The aqueous layer was then extracted with ethyl acetate (3×100 mL). The combined ethyl acetate layers were washed with 0.1N HCl and H2O. The ether and ethyl acetate layers were dried over anhydrous MgSO4, combined and concentrated. The resulting compound was flash chromatographed with a gradient of 40-50% EtOAc/Hexane to yield 0.383 g (1.05 mmol, 6.0% yield) of the title compound as a white foam DEI M+@m/z=365.
Quantity
2.51 g
Type
reactant
Reaction Step One
Quantity
4.57 g
Type
reactant
Reaction Step Two
Quantity
26 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Ø Eriksen - 2008 - munin.uit.no
CXCR4 is a GPCR that by activation of its ligand CXCL12 is involved in the pathology of several diseases, examples being cancer and rheumatoid arthritis. It has also shown to play a …
Number of citations: 1 munin.uit.no
D Walker - 2012 - open.library.ubc.ca
SYNTHESIS OF 18F-‐RADIOLABELED LLP2A FOR USE IN PET IMAGING VIA ARYLTRIFLUOROBORATE Page 1 SYNTHESIS OF 18F-‐RADIOLABELED LLP2A FOR USE IN PET …
Number of citations: 4 open.library.ubc.ca

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